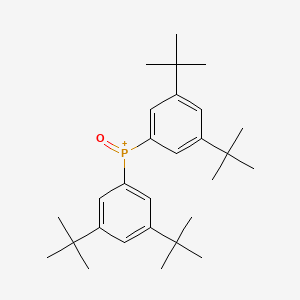
Bis(3,5-di-tert-butylphenyl)phosphine oxide
Overview
Description
Mechanism of Action
Target of Action
Bis(3,5-di-tert-butylphenyl)phosphine oxide is a significant coordination reagent . It can act as a catalyst or ligand in organic synthesis reactions . The primary targets of this compound are the reactants in these reactions .
Mode of Action
The this compound interacts with its targets by coordinating with them during the reaction . This interaction facilitates the reaction and leads to the formation of the desired products .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in . It can participate in various organic synthesis reactions, such as asymmetric catalysis and metal-catalyzed C-H bond functionalization .
Pharmacokinetics
As a coordination reagent used in organic synthesis, its bioavailability is likely to be influenced by factors such as its solubility in organic solvents .
Result of Action
The molecular and cellular effects of this compound’s action are the formation of the desired products in the reactions it catalyzes . These products can vary widely depending on the specific reaction.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of moisture or oxygen might affect its stability . Therefore, it is typically stored in a dry, cool place .
Biochemical Analysis
Biochemical Properties
Bis(3,5-di-tert-butylphenyl)phosphine oxide plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes. These interactions are primarily driven by the compound’s ability to donate electron pairs, facilitating catalytic processes in organic synthesis and polymer stabilization . The compound’s bulky tert-butyl groups provide steric hindrance, enhancing its selectivity and stability in biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cell growth in certain cell lines, indicating its potential as an anticancer agent . The compound affects cell signaling pathways by modulating the activity of specific kinases and phosphatases, leading to altered gene expression and metabolic flux. Additionally, this compound can induce oxidative stress, impacting cellular redox balance and mitochondrial function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s phosphine oxide group is crucial for its binding affinity, allowing it to interact with active sites of enzymes and modulate their activity. This interaction can lead to changes in gene expression, either upregulating or downregulating specific genes involved in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell growth and modulation of metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and therapeutic potential, while higher doses can lead to adverse effects such as organ toxicity and oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or therapeutic outcome without causing significant harm to the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. Its metabolism may involve oxidation, reduction, and conjugation reactions, ultimately affecting its bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich compartments and membranes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. Its localization to mitochondria, for example, can enhance its ability to modulate mitochondrial function and induce oxidative stress.
Preparation Methods
The synthesis of bis(3,5-di-tert-butylphenyl)phosphine oxide typically involves the reaction of chlorophosphines with Grignard reagents. This method is widely used due to its versatility and efficiency . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions
Chemical Reactions Analysis
Bis(3,5-di-tert-butylphenyl)phosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions, particularly with halides and other electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bis(3,5-di-tert-butylphenyl)phosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, including Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications is ongoing, although no medicinal uses are currently approved.
Industry: It is used in the development of new materials and as a stabilizer in polymer chemistry.
Comparison with Similar Compounds
Bis(3,5-di-tert-butylphenyl)phosphine oxide is unique due to its bulky tert-butyl groups, which provide steric protection and influence its reactivity. Similar compounds include:
Tris(2-methoxy-5-vinylphenyl)phosphine: Used as a monomer for porous organic ligands.
2-(2′-di-tert-butylphosphinophenyl)-1-methylindole: A ligand for luminescent copper complexes.
SciPROP-R: A bisphosphine ligand used in iron-catalyzed Suzuki-Miyaura coupling reactions.
These compounds share similar structural features but differ in their specific applications and reactivity profiles.
Properties
IUPAC Name |
bis(3,5-ditert-butylphenyl)-oxophosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42OP/c1-25(2,3)19-13-20(26(4,5)6)16-23(15-19)30(29)24-17-21(27(7,8)9)14-22(18-24)28(10,11)12/h13-18H,1-12H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPCDXKFDVWJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00627791 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325773-65-7 | |
| Record name | Bis(3,5-di-tert-butylphenyl)(oxo)phosphanium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00627791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


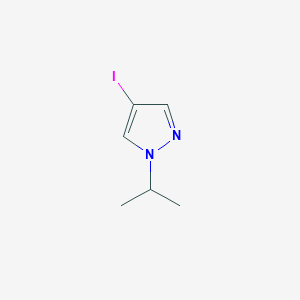

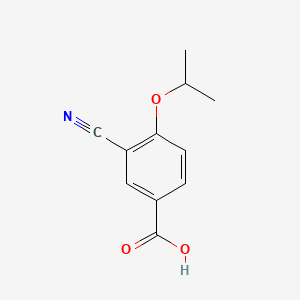
![4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B1592421.png)


![4-Chloro-2-(methylsulfonyl)thieno[2,3-d]pyrimidine](/img/structure/B1592424.png)
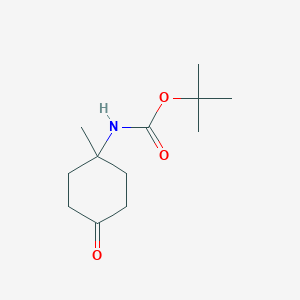



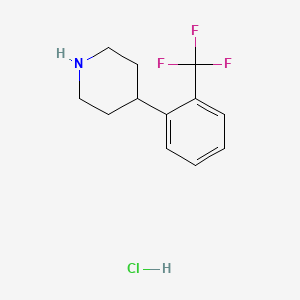
![1-Oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1592438.png)

